molecular formula C6H11NO3 B2958987 5-(methylamino)-5-oxoPentanoic acid CAS No. 105611-99-2

5-(methylamino)-5-oxoPentanoic acid

Cat. No. B2958987
M. Wt: 145.158
InChI Key: RUDZEQGATNKWHM-UHFFFAOYSA-N
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Description

The description of a compound usually includes its molecular formula, structure, and the type of functional groups present in the molecule.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the starting materials, reagents, and conditions.



Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo, the conditions required for these reactions, and the products formed.



Physical And Chemical Properties Analysis

This includes studying properties like solubility, melting point, boiling point, polarity, reactivity, and stability.


Scientific Research Applications

Electrosynthesis and Preparation

  • Electrosynthesis of 5-(methylamino)-5-oxoPentanoic acid : 5-(methylamino)-5-oxoPentanoic acid, also known as 5-amino-4-oxopentanoic acid hydrochloride, was studied through electroreduction, revealing the influence of various factors such as cathode material, temperature, solvent nature, and cell design on the yield and quality of the compound. The synthesis achieved a high substance yield and content of the main substance using a copper cathode in a filter-press cell (Konarev et al., 2007). Similarly, another synthesis route from levulinic acid achieved an overall yield of 44% through a process involving esterification, bromination, and acidolysis (Lin Yuan, 2006).

Isotopomer Preparation and Synthetic Applications

  • Isotopomer Preparation : The compound has been utilized in the synthesis of isotopomers, with a notable study describing a simple scheme to prepare any isotopomer of 5-(methylamino)-5-oxoPentanoic acid (5-aminolevulinic acid) in few steps with high yield, highlighting its importance as a precursor in the biosynthesis of biologically active porphyrins (Shrestha‐Dawadi & Lugtenburg, 2003). Additionally, the synthesis of 4-oxo-5-aminopentanoic acid hydrochloride, a related compound, was achieved through selective bromination and alternative synthesis routes, demonstrating the compound's relevance in chemical synthesis (Zav’yalov & Zavozin, 1987).

Biological and Medicinal Applications

  • Antibacterial Potential : A study synthesized derivatives of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, which includes structural motifs similar to 5-(methylamino)-5-oxoPentanoic acid, demonstrating moderate to good antibacterial activity against gram-positive and gram-negative microbes, indicating the potential medicinal application of the compound and its derivatives (Devi et al., 2018).

Catalytic and Enzymatic Reactions

  • Catalytic and Enzymatic Studies : The compound's derivatives have been used in studies involving catalytic γ-C(sp3)-H bond activation of α-aminobutanoic acid derivatives, showcasing its utility in exploring new bidentate auxiliaries and enhancing our understanding of catalytic processes (Pasunooti et al., 2015). Furthermore, the reaction of related compounds with hydroxylamine hydrochloride has provided insights into the structural and chemical properties of azeto[3,2-d]isoxazoline and oxopentanoic acid derivatives (Kurihara, Mori & Sakamoto, 1977).

Safety And Hazards

Information on the compound’s toxicity, flammability, environmental impact, and safe handling practices are typically included in this section.


Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its side effects.


Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less-studied or hypothetical compound, some or all of this information may not be available. If you have a different compound or a more specific question about a known compound, feel free to ask!


properties

IUPAC Name

5-(methylamino)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-7-5(8)3-2-4-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDZEQGATNKWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(methylamino)-5-oxoPentanoic acid

Synthesis routes and methods

Procedure details

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Citations

For This Compound
3
Citations
F Carrascoza, S Zaric, R Silaghi-Dumitrescu - Journal of Molecular …, 2014 - Elsevier
Potential energy surface (PES) were built for nineteen amino acids using density functional theory (PW91 and DFT M062X/6-311**). Examining the energy as a function of the φ/ψ …
Number of citations: 41 www.sciencedirect.com
T Kuenzl - 2017 - research-collection.ethz.ch
An overarching goal of synthetic biology is to expand or modify basic properties of an organism by incorporating foreign chemical substances, so-called xenobiotics, into cellular …
Number of citations: 3 www.research-collection.ethz.ch
X Li, Y Wang, J Wu, Y Li, Q Wang, W Xu - Bioorganic & medicinal chemistry, 2009 - Elsevier
As our ongoing work, a series of peptidomimetic l-iso-glutamine derivatives derived from antineoplaston AS2–5 scaffold were prepared and their APN/CD13 and MMP-2 inhibitory …
Number of citations: 24 www.sciencedirect.com

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